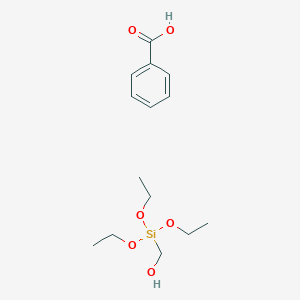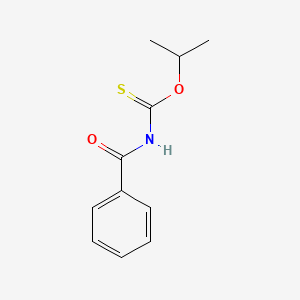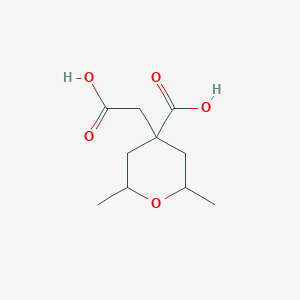
4-(Carboxymethyl)-2,6-dimethyloxane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Carboxymethyl)-2,6-dimethyloxane-4-carboxylic acid is a chemical compound with a unique structure that includes a carboxymethyl group and two methyl groups attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Carboxymethyl)-2,6-dimethyloxane-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2,6-dimethyloxane with chloroacetic acid under basic conditions to introduce the carboxymethyl group. The reaction is typically carried out in the presence of a strong base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Carboxymethyl)-2,6-dimethyloxane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the carboxymethyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the oxane ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Carboxymethyl)-2,6-dimethyloxane-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 4-(Carboxymethyl)-2,6-dimethyloxane-4-carboxylic acid involves its interaction with various molecular targets. The carboxymethyl group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The oxane ring structure provides stability and rigidity, which can be crucial for its function in biological systems.
Comparison with Similar Compounds
Similar Compounds
Carboxymethyl cellulose: A derivative of cellulose with similar carboxymethyl groups.
Carboxymethyl chitosan: A derivative of chitosan with carboxymethyl groups.
Uniqueness
4-(Carboxymethyl)-2,6-dimethyloxane-4-carboxylic acid is unique due to its specific oxane ring structure and the presence of two methyl groups, which differentiate it from other carboxymethyl derivatives. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
13335-38-1 |
|---|---|
Molecular Formula |
C10H16O5 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
4-(carboxymethyl)-2,6-dimethyloxane-4-carboxylic acid |
InChI |
InChI=1S/C10H16O5/c1-6-3-10(9(13)14,5-8(11)12)4-7(2)15-6/h6-7H,3-5H2,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
NRMOEYZJVUBLMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(O1)C)(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-[4-[4-[(2-amino-4-methylsulfanylbutanoyl)amino]phenyl]sulfonylphenyl]-4-methylsulfanylbutanamide](/img/structure/B14718448.png)

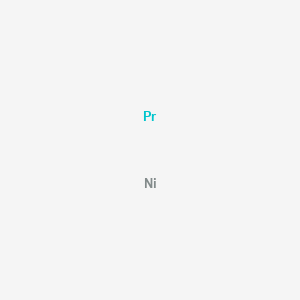
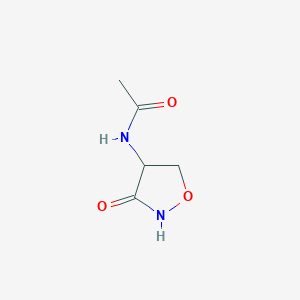
![2-Acetyl-3,4,6,7-tetramethoxynaphtho[2,3-b]furan-5,8-dione](/img/structure/B14718460.png)
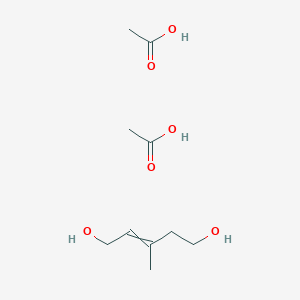
![2-Methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate](/img/structure/B14718470.png)
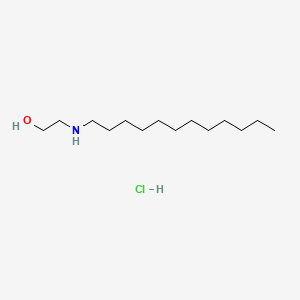

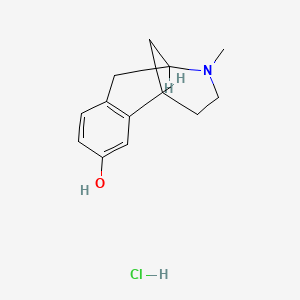

![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(naphthalen-2-yl)ethan-1-one](/img/structure/B14718501.png)
